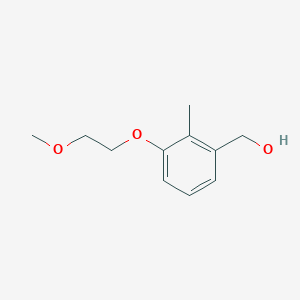
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and diethylamino groups. These structural features make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid typically involves the reaction of 3-tert-butyl-4-diethylaminophenylboronic acid with boronic acid derivatives. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the diethylamino group.
Phenylboronic acid: A simpler compound with only a phenyl ring and boronic acid group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of tert-butyl and diethylamino groups.
Uniqueness
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is unique due to the presence of both tert-butyl and diethylamino groups, which enhance its reactivity and stability in various chemical reactions. These substituents also provide additional sites for functionalization, making the compound versatile in synthetic applications .
Eigenschaften
Molekularformel |
C14H24BNO2 |
|---|---|
Molekulargewicht |
249.16 g/mol |
IUPAC-Name |
[3-tert-butyl-4-(diethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BNO2/c1-6-16(7-2)13-9-8-11(15(17)18)10-12(13)14(3,4)5/h8-10,17-18H,6-7H2,1-5H3 |
InChI-Schlüssel |
WVECCYZPRQCTEU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)N(CC)CC)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridazinemethanol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8337193.png)


![3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol](/img/structure/B8337214.png)









